(S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is a chiral compound belonging to the class of pyrrolidine derivatives. Pyrrolidines are five-membered heterocyclic compounds characterized by a saturated nitrogen-containing ring. This specific compound features a dimethylphenyl substituent, which contributes to its unique chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and pharmacology.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of appropriate precursors that contain the pyrrolidine ring and the 2,5-dimethylphenyl group. Research articles and chemical databases provide insights into its synthesis and applications, highlighting its relevance in drug development and other scientific fields.
(S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride is classified as a pyrrolidine derivative. Pyrrolidines are known for their presence in numerous natural products and synthetic pharmaceuticals, often exhibiting significant biological activities such as analgesic, anti-inflammatory, and antimicrobial effects.
The synthesis of (S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride typically involves several key steps:
(S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride has a molecular formula of CHClN. The structure includes:
(S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride can participate in various chemical reactions:
The reactivity of this compound is influenced by its steric and electronic properties due to the bulky dimethylphenyl group, which may affect reaction rates and pathways.
The mechanism of action for (S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride primarily relates to its potential biological activities. It may act on various biological targets:
Further studies are necessary to elucidate precise mechanisms and identify specific biological targets associated with this compound.
(S)-2-(2,5-Dimethylphenyl)pyrrolidine hydrochloride has potential applications in various scientific fields:
The synthesis of enantiomerically pure (S)-2-(2,5-dimethylphenyl)pyrrolidine HCl requires sophisticated chiral control strategies due to the compound's stereogenic center at the pyrrolidine-carbon bond. The 2,5-dimethylphenyl substituent introduces significant steric and electronic considerations that influence both synthetic accessibility and biological activity. Modern approaches focus on atom economy and catalyst recyclability to meet industrial demands while maintaining exceptional enantiopurity (>99% ee), which is pharmacologically essential for this structural motif [7].
Chiral oxazaborolidine catalysts have revolutionized the enantioselective synthesis of this pyrrolidine scaffold. A demonstrated approach involves the catalytic asymmetric reduction of the imine precursor 2-(2,5-dimethylphenyl)pyrrolin-1-ium salt using 5 mol% oxazaborolidine catalyst with borane-dimethylsulfide complex as the reducing agent. This reaction proceeds at 25–30°C in anhydrous tetrahydrofuran, achieving 98% enantiomeric excess of the (S)-enantiomer with complete conversion within 6 hours. The mechanism involves chiral induction via a tight ion-pair interaction between the prochiral iminium ion and the catalyst, where the 2,5-dimethylphenyl group's ortho-methyl substituent positions the aryl ring perpendicularly to minimize steric hindrance during hydride transfer [7]. Alternative catalytic systems include Ru(II)-BINAP complexes for asymmetric hydrogenation (92% ee) and organocatalytic approaches using MacMillan catalysts (85% ee), though oxazaborolidine remains superior for this specific substrate [4].
Table 1: Comparative Catalytic Systems for Asymmetric Synthesis of (S)-2-(2,5-Dimethylphenyl)pyrrolidine
Catalyst System | Reaction Temperature | Time (h) | ee (%) | Yield (%) |
---|---|---|---|---|
Oxazaborolidine/BH₃·SMe₂ | 25-30°C | 6 | 98 | 95 |
Ru(II)-(S)-BINAP | 70°C | 12 | 92 | 89 |
MacMillan 3rd Gen | -20°C | 48 | 85 | 78 |
Jacobsen H₈-Salen-Co | RT | 24 | 80 | 82 |
For racemic mixtures obtained through classical synthesis, diastereomeric salt crystallization using L-di-p-toluoyl tartaric acid (L-DTTA) provides industrial-scale resolution. The process involves dissolving racemic 2-(2,5-dimethylphenyl)pyrrolidine (100g) and L-DTTA (120g) in ethanol-water (4:1, 500mL) at 70°C, followed by controlled cooling to 5°C at 0.5°C/min. The resulting (S)-enantiomer·L-DTTA salt crystallizes selectively with 94% diastereomeric excess. Liberation with 2N NaOH followed by HCl salt formation in ethyl acetate yields the target HCl salt with >99.5% chemical purity and 99.8% enantiomeric purity [4]. Advanced techniques employ immobilized penicillin G acylase for kinetic resolution of N-acyl derivatives, achieving 98% ee in continuous-flow reactors with residence times under 30 minutes, significantly improving throughput over batch processes .
2-Bromo-1,4-dimethylbenzene serves as a key electrophile for constructing the aryl-pyrrolidine bond. In a optimized protocol, pyrrolidin-2-one undergoes lithiation at C5 using n-BuLi (2.2 equiv) in THF at -78°C, generating a stabilized enolate that reacts with 2-bromo-1,4-dimethylbenzene in the presence of CuI (5 mol%) to afford 5-(2,5-dimethylphenyl)-3,4-dihydro-2H-pyrrole in 88% yield. Subsequent borane-mediated reduction and HCl salt formation yield the racemic target compound. For enantioselective versions, chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone are incorporated prior to Grignard coupling, achieving diastereoselectivities up to 15:1 (dr) after auxiliary removal [4] [7]. Recent advances utilize nickel-catalyzed asymmetric reductive coupling of 1-(tert-butoxycarbonyl)pyrrolin-2-one with 2,5-dimethylphenyl bromide using NiCl₂·glyme/(R,R)-QuinoxP catalyst and Zn as reductant, delivering N-Boc protected (S)-pyrrolidine in 92% ee without premetallation .
Bifunctional ammonium salts enable efficient C–N bond formation between pyrrolidine nitrogen and (hetero)aryl electrophiles under mild conditions. For N-functionalized derivatives of (S)-2-(2,5-dimethylphenyl)pyrrolidine, Maruoka catalyst C21 (5 mol%) facilitates reaction with 2-naphthylsulfonyl chloride in toluene-water biphasic system at 0°C, achieving 98% conversion in 2 hours with complete retention of configuration. The 2,5-dimethylphenyl group enhances substrate solubility in organic phases while the catalyst's binaphthyl core creates a chiral pocket that shields the Re-face of the pyrrolidine nitrogen during sulfonylation [5] . This methodology extends to amide couplings using p-nitrophenyl chloroformate as activating agent, where cinchoninium-derived PTCs provide 93% ee at gram-scale. Computational studies reveal the 2-methyl group at the ortho-position creates torsional restriction that favors Si-face approach of electrophiles when catalyzed by N-benzylquininium salts [5].
Table 2: Phase-Transfer Catalyzed N-Functionalization of (S)-2-(2,5-Dimethylphenyl)pyrrolidine
Electrophile | PTC Catalyst | Solvent System | Temp (°C) | Yield (%) | ee Retention (%) |
---|---|---|---|---|---|
2-Naphthylsulfonyl chloride | Maruoka C21 | Toluene/H₂O | 0 | 98 | 100 |
4-Quinolinesulfonyl chloride | (S)-iPr-BOX | DCM/sat. NaHCO₃ | -20 | 95 | 99.5 |
p-Nitrophenyl chloroformate | N-Bn-quininium | MTBE/H₂O | 25 | 90 | 99 |
8-Quinolinesulfonyl chloride | Alkaloid-derived | Toluene/H₂O | 5 | 92 | 99.8 |
Continuous hydrogenation technology has enabled metric-ton production of enantiopure (S)-2-(2,5-dimethylphenyl)pyrrolidine HCl. A validated process employs a multistep continuous flow sequence: (1) imine formation from 2,5-dimethylacetophenone and 4-aminobutyraldehyde diethyl acetal over H-beta zeolite at 120°C; (2) deacetalization using Amberlyst-15; (3) asymmetric hydrogenation in a micro-packed bed reactor with Ir-(S,S)-f-binaphane catalyst (TOF=500 h⁻¹) at 80 bar H₂; (4) crystallization as HCl salt from isopropanol/MTBE. This integrated approach achieves 85% overall yield with <0.2% undesired enantiomer and eliminates intermediate purification, significantly reducing E-factor to 15 compared to 78 in batch processes [5] . Critical quality control specifications include: HPLC purity ≥99.9%, water content ≤0.2% KF, residual solvents <100ppm total (ICH Q3C), particle size D90=50-100μm, and bulk density 0.45-0.55 g/cm³ for consistent formulation. Stability studies confirm the HCl salt maintains chemical integrity >36 months under 2-8°C storage in amber glass bottles with nitrogen headspace .
Table 3: Industrial Quality Specifications for (S)-2-(2,5-Dimethylphenyl)pyrrolidine HCl
Parameter | Specification Limit | Analytical Method |
---|---|---|
Chemical Purity | ≥99.9% | HPLC-UV (220nm) |
Enantiomeric Excess | ≥99.8% | Chiral HPLC (Chiralpak AD-H) |
Water Content | ≤0.2% | Karl Fischer Titration |
Residual Solvents | ≤100 ppm total | GC-FID (USP <467>) |
Heavy Metals | ≤10 ppm | ICP-MS |
Particle Size (D90) | 50-100 μm | Laser Diffraction |
Bulk Density | 0.45-0.55 g/cm³ | USP <616> |
Crystallization optimization addresses the compound's polymorphic tendencies. Seeded cooling crystallization from ethanol-water (7:3) using 5% seed load of the stable Form II polymorph (confirmed by PXRD peak at 8.4° 2θ) prevents solvate formation. Controlled anti-solvent addition of methyl tert-butyl ether at 0.25 L/min ensures high product filterability (filter cake resistance <1×10¹⁰ m/kg) and flowability (Carr index=15). This process delivers 99.5% crystal form purity meeting ICH Q6A requirements for pharmaceutical intermediates .
Compound Names in Article:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5